1-(4-chlorophenyl)-5-({[(4-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole
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Description
1-(4-chlorophenyl)-5-({[(4-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole is a useful research compound. Its molecular formula is C36H29ClN2O2S and its molecular weight is 589.15. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectroscopic Analysis
Research on compounds with similar structures, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile and related dyes, has been conducted to determine structural parameters using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These studies provide insights into the spectroscopic characteristics, electronic interactions, and stabilization energies of these molecules, which could be useful for understanding the optical and electronic properties of the specified compound (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antioxidant Activity
The antioxidant properties of compounds structurally related to 1H-indoles have been investigated. For example, 3-selanyl-1H-indole derivatives demonstrated significant antioxidant activity in vitro, suggesting that compounds with similar structures could possess biological activities beneficial for reducing oxidative stress (Vieira et al., 2017).
Molecular Docking and Biological Potentials
Compounds such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole have been the subject of docking studies to understand their orientation and interaction within the active sites of enzymes like cyclooxygenase-2, hinting at their potential for biological applications, including as COX-2 inhibitors (Al-Hourani et al., 2015).
Photophysical Properties and Applications
Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines highlights the importance of structural features in determining photophysical properties such as refractive index and birefringence, which are crucial for materials science applications (Tapaswi et al., 2015).
Catalytic and Synthetic Applications
Studies on the oxidative desulfurization of compounds like dibenzothiophene over specific catalysts demonstrate the utility of certain molecular structures in enhancing catalytic activity for environmental applications, such as sulfur removal from diesel (Zhang et al., 2011).
Properties
IUPAC Name |
[(E)-[1-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methylideneamino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29ClN2O2S/c1-24-8-12-27(13-9-24)36(40)41-38-23-28-14-21-33-32(35(28)42-31-19-10-25(2)11-20-31)22-34(26-6-4-3-5-7-26)39(33)30-17-15-29(37)16-18-30/h3-13,15-20,22-23H,14,21H2,1-2H3/b38-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTXNJNLLOQPJX-FNTLCPBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=C(C3=C(CC2)N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)SC6=CC=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(C3=C(CC2)N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)SC6=CC=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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